4-Aminophenyl b-D-thiomannopyranoside HCl
Overview
Description
4-Aminophenyl b-D-thiomannopyranoside HCl is a versatile biomedical agent with extraordinary potential in research of bacterial and viral pathogens . It belongs to the category of Carbohydrates, Nucleosides & Nucleotides . The compound’s antimicrobial attributes stimulate enthusiasm within the scientific realm .
Molecular Structure Analysis
The molecular formula of this compound is C12H17NO5S.HCl . Its IUPAC name is (2S,3S,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride . The InChI Key is HKAFWLFFBCRHQI-ZYVSMTKISA-N .Physical and Chemical Properties Analysis
The molecular weight of this compound is 323.79 . The compound is an off-white crystalline solid . It is soluble in water and has a melting point of 200-220°C (dec.) .Future Directions
4-Aminophenyl b-D-thiomannopyranoside HCl is a remarkable chemical compound with diverse applications in scientific research. Given its antimicrobial properties, it unveils extraordinary potential in the research of bacterial and viral pathogens . This suggests that it could play a significant role in advancing various fields in the future.
Mechanism of Action
Target of Action
The primary targets of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride are currently under investigation. The compound has shown potential in research of bacterial and viral pathogens , suggesting that it may interact with proteins or enzymes that are crucial for the survival and replication of these microorganisms.
Mode of Action
The exact mode of action of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride Given its antimicrobial attributes , it is likely that the compound interferes with essential biological processes in bacteria and viruses, thereby inhibiting their growth or killing them outright.
Biochemical Pathways
The biochemical pathways affected by 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride Considering its potential role in combating bacterial and viral pathogens , it may disrupt key metabolic or replication pathways in these organisms, leading to their death or growth inhibition.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride It is known that the compound is soluble in water , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride Its antimicrobial properties suggest that it may cause cellular damage or metabolic disruption in bacterial and viral pathogens , leading to their death or growth inhibition.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity.
Properties
IUPAC Name |
(2S,3S,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S.ClH/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12;/h1-4,8-12,14-17H,5,13H2;1H/t8-,9-,10+,11+,12+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAFWLFFBCRHQI-ZYVSMTKISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210049-19-7 | |
Record name | β-D-Mannopyranoside, 4-aminophenyl 1-thio-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210049-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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